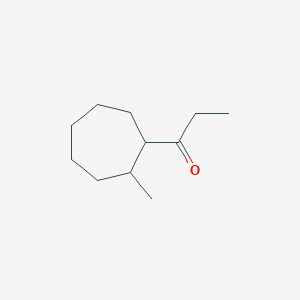
1-(2-Methylcycloheptyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylcycloheptyl)propan-1-one is an organic compound with the molecular formula C11H20O. It is a ketone characterized by a cycloheptyl ring substituted with a methyl group at the second position and a propanone group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcycloheptyl)propan-1-one typically involves the alkylation of cycloheptanone with a suitable alkylating agent. One common method is the reaction of cycloheptanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to minimize side reactions and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylcycloheptyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group and the cycloheptyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cycloheptyl derivatives.
Scientific Research Applications
1-(2-Methylcycloheptyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylcycloheptyl)propan-1-one depends on its interaction with molecular targets. The ketone group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The cycloheptyl ring and methyl group contribute to the compound’s overall hydrophobicity and molecular recognition properties .
Comparison with Similar Compounds
1-Phenylpropan-2-one: Similar in structure but with a phenyl group instead of a cycloheptyl ring.
Cyclohexylpropan-1-one: Similar but with a cyclohexyl ring instead of a cycloheptyl ring.
Uniqueness: 1-(2-Methylcycloheptyl)propan-1-one is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties.
Properties
CAS No. |
89932-43-4 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-(2-methylcycloheptyl)propan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-11(12)10-8-6-4-5-7-9(10)2/h9-10H,3-8H2,1-2H3 |
InChI Key |
SXJWATGBWLVGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
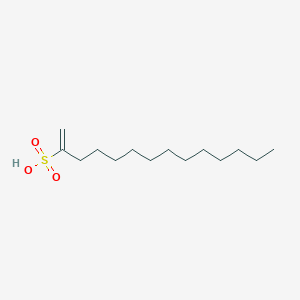
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
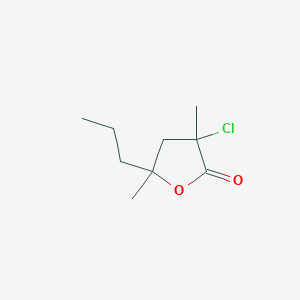
![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
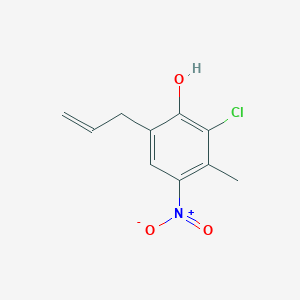
![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)
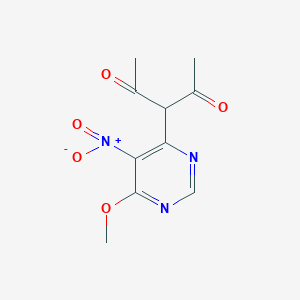
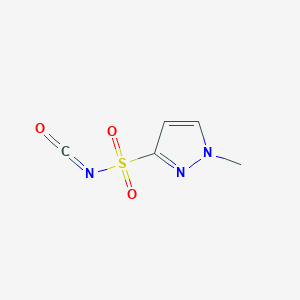
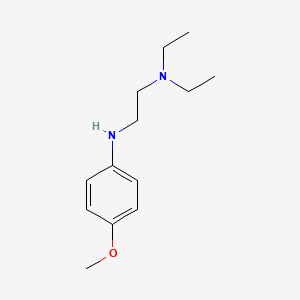
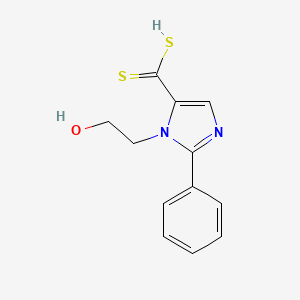
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
